molecular formula C6H11Cl5N9Ru B011075 Bistriazolium-triazolepentachlororuthenate(III) CAS No. 110670-30-9

Bistriazolium-triazolepentachlororuthenate(III)

カタログ番号 B011075
CAS番号: 110670-30-9
分子量: 487.5 g/mol
InChIキー: HRGJEKWUVUTGPP-UHFFFAOYSA-K
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bistriazolium-triazolepentachlororuthenate(III) is a ruthenium-based compound that has gained significant attention in the field of scientific research. It is a coordination complex that contains ruthenium, a transition metal, and triazole, a five-membered heterocyclic compound. This compound has shown promising results in various areas of research, including cancer treatment, catalysis, electrochemistry, and materials science.

作用機序

The mechanism of action of bistriazolium-triazolepentachlororuthenate(III) is not fully understood. However, studies have shown that this compound induces cell death in cancer cells by triggering apoptosis, a process that leads to the programmed death of cells. It is believed that the triazole ligand in the compound plays a crucial role in its cytotoxicity towards cancer cells.

生化学的および生理学的効果

Bistriazolium-triazolepentachlororuthenate(III) has been shown to have both biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to their death. Additionally, it has been shown to inhibit the growth of cancer cells by disrupting their DNA replication process. However, the compound has also been shown to have toxic effects on healthy cells, which limits its potential use in cancer treatment.

実験室実験の利点と制限

Bistriazolium-triazolepentachlororuthenate(III) has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Additionally, it has shown promising results in various areas of research, making it a potential candidate for the development of new drugs and materials. However, its limitations include its toxic effects on healthy cells, which limit its potential use in cancer treatment.

将来の方向性

There are several future directions for the research on bistriazolium-triazolepentachlororuthenate(III). One potential area of research is the development of new anticancer drugs based on this compound. Researchers could explore the use of different ligands to modify the compound's cytotoxicity towards cancer cells while reducing its toxic effects on healthy cells. Additionally, the compound's electrochemical properties could be further studied for the development of energy storage devices. Finally, researchers could explore the use of bistriazolium-triazolepentachlororuthenate(III) as a catalyst in other chemical reactions.
Conclusion
Bistriazolium-triazolepentachlororuthenate(III) is a ruthenium-based compound that has shown promising results in various areas of scientific research. Its cytotoxicity towards cancer cells and electrochemical properties make it a potential candidate for the development of new drugs and materials. However, its toxic effects on healthy cells limit its potential use in cancer treatment. Further research is needed to explore the compound's potential in various areas of scientific research.

合成法

The synthesis of bistriazolium-triazolepentachlororuthenate(III) involves the reaction of ruthenium trichloride with 4-(1H-1,2,3-triazol-4-yl)pyridine and sodium azide in the presence of water and ethanol. The reaction proceeds through the formation of a ruthenium(II) intermediate, which is then oxidized to ruthenium(III) with chlorine gas. The final product is obtained by recrystallization from ethanol.

科学的研究の応用

Bistriazolium-triazolepentachlororuthenate(III) has been extensively studied for its potential applications in various areas of scientific research. In the field of cancer treatment, this compound has shown remarkable cytotoxicity towards cancer cells, making it a promising candidate for the development of new anticancer drugs. It has also been used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. Additionally, bistriazolium-triazolepentachlororuthenate(III) has been studied for its electrochemical properties, which make it a potential candidate for the development of energy storage devices.

特性

CAS番号

110670-30-9

製品名

Bistriazolium-triazolepentachlororuthenate(III)

分子式

C6H11Cl5N9Ru

分子量

487.5 g/mol

IUPAC名

hydron;ruthenium(3+);1H-1,2,4-triazole;pentachloride

InChI

InChI=1S/3C2H3N3.5ClH.Ru/c3*1-3-2-5-4-1;;;;;;/h3*1-2H,(H,3,4,5);5*1H;/q;;;;;;;;+3/p-3

InChIキー

HRGJEKWUVUTGPP-UHFFFAOYSA-K

SMILES

[H+].[H+].C1=NC=NN1.C1=NC=NN1.C1=NC=NN1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3]

正規SMILES

[H+].[H+].C1=NC=NN1.C1=NC=NN1.C1=NC=NN1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3]

同義語

(TrH)2(RuTrCl5)
bistriazolium-triazolepentachlororuthenate(III)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。